(R)-3-Aminopentan-1-ol, also known as (R)-3-aminobutan-1-ol, is an organic compound classified as an amino alcohol. This compound is characterized by its chiral nature, which means it exists in two enantiomeric forms. The (R) configuration is of particular interest in pharmaceutical applications due to its biological activity.
(R)-3-Aminopentan-1-ol can be derived from various natural and synthetic sources. It is often synthesized through enzymatic processes or chemical reactions involving simpler organic compounds. The compound has garnered attention for its potential use in synthesizing pharmaceuticals, particularly as an intermediate in the production of antiviral drugs like dolutegravir .
This compound falls under the category of amino alcohols, which are characterized by the presence of both amino (-NH2) and hydroxyl (-OH) functional groups. Its molecular formula is , indicating it contains five carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and one oxygen atom.
The synthesis of (R)-3-Aminopentan-1-ol can be achieved through several methods:
The enzymatic route typically requires an amino donor and operates under mild conditions, making it environmentally friendly and cost-effective. The chemical synthesis routes may involve harsher conditions but can also yield high purity products when optimized properly.
(R)-3-Aminopentan-1-ol has a specific stereochemistry that contributes to its biological activity. The structural representation includes:
The compound features a primary amine group attached to a carbon chain that also includes a hydroxyl group, contributing to its classification as an amino alcohol .
The compound has been characterized using various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), which provide insights into its molecular interactions and confirm its structure.
(R)-3-Aminopentan-1-ol participates in various chemical reactions typical of amino alcohols:
These reactions are significant in synthetic organic chemistry for developing more complex molecules or modifying existing compounds for enhanced properties.
(R)-3-Aminopentan-1-ol exhibits biological activity primarily due to its interaction with various enzymes and receptors in biological systems. As a chiral molecule, it may influence biological pathways differently than its enantiomer.
The mechanism often involves binding to active sites on proteins or enzymes, leading to modulation of their activity. This property is particularly relevant in drug design where specific interactions can enhance therapeutic effects while minimizing side effects.
These properties make (R)-3-Aminopentan-1-ol suitable for various applications in both laboratory and industrial settings .
(R)-3-Aminopentan-1-ol has several scientific uses:
The compound's versatility underscores its importance in both academic research and industrial applications, highlighting the significance of chirality in drug development and synthesis .
The synthesis of enantiomerically pure (R)-3-Aminopentan-1-ol (systematic name: (R)-3-aminopentan-1-ol; SMILES: CCC[C@H](N)CO) presents significant challenges due to the need for precise stereochemical control at the C3 chiral center. Two predominant strategies have emerged for its efficient production:
Table 1: Key Enantioselective Synthesis Routes for (R)-3-Aminopentan-1-ol
| Strategy | Key Starting Material/Catalyst | Critical Step | Reported ee (%) | Advantage |
|---|---|---|---|---|
| Chiral Pool Derivatization | L-Aspartic Acid Derivatives | Stereospecific Reduction/Resolution | >98% | High Stereofidelity, Established Steps |
| Asymmetric Hydrogenation | Ru(II)-(S)-BINAP | Catalytic H₂ Reduction of 3-Aminopentan-1-one | >99% | Atom Economy, Scalability Potential |
| Biocatalytic Reduction | Ketone Substrate + KREDs | NADPH-dependent Ketoreductase | >98% | Green Solvents, Mild Conditions |
Forming the chiral amine center with (R)-configuration is central to the synthesis. Two powerful catalytic asymmetric methodologies dominate:
Enantioselective Reductive Amination: This one-pot method combines 1-hydroxypentan-3-one with ammonia or a protected amine source in the presence of a chiral hydrogenation catalyst. Chiral phosphine-ruthenium complexes (e.g., RuCl[(S)-xylbinap][(S)-daipen]) or iridium complexes coordinated with P,N-ligands catalyze the imine formation and subsequent asymmetric reduction, directly generating the β-amino alcohol scaffold with high enantioselectivity. The reaction avoids isolating unstable imine intermediates and is adaptable to continuous flow processes [6].
Asymmetric Hydroamination: While less commonly applied to linear alkenols for this specific target, state-of-the-art chiral metal complexes (e.g., gold(I) complexes with TADDOL-derived phosphonites or zirconocene bis(amidate) complexes) can, in principle, catalyze the addition of ammonia across the double bond of pentenols. The challenge lies in regioselectivity (Markovnikov vs anti-Markovnikov) and achieving high ee for aliphatic substrates. Research focuses on designing ligands that enforce specific substrate orientations near the chiral metal center to favor the desired (R)-3-aminopentan-1-ol product [1].
Critical to the success of both amination strategies is the stereochemical control mechanism. The chiral catalyst creates a well-defined chiral pocket through which the prochiral substrate must pass. Bulky substituents on the ligand differentiate the si and re faces of the imine (reductive amination) or coordinate the alkene/amine for syn addition (hydroamination). Computational modeling is increasingly used to rationalize and predict enantioselectivity based on the relative energies of competing diastereomeric transition states [1].
Biocatalysis offers highly selective and sustainable routes to (R)-3-aminopentan-1-ol under mild conditions, primarily leveraging engineered enzymes or tailored metabolic pathways:
Engineered Aminotransferases (ATAs): ω-Transaminases (ω-TAs) are highly effective for chiral amine synthesis. Starting from the prochiral ketone 1-hydroxypentan-3-one, (R)-selective ω-TAs (e.g., derived from Arthrobacter sp. or engineered variants) utilize an amine donor (e.g., isopropylamine, alanine) to stereoselectively aminate the si-face of the carbonyl, yielding (R)-3-aminopentan-1-ol directly. Protein engineering via directed evolution optimizes activity, stability, and stereoselectivity (>99% ee) towards this non-natural substrate .
Reductive Aminase Biocatalysts (RedAms): Imine reductases (IREDs) or emerging reductive aminases catalyze the direct reductive amination of 1-hydroxypentan-3-one with ammonia, producing water as the sole by-product. These NADPH-dependent enzymes offer a highly atom-efficient one-step route. Screening natural diversity and engineering cofactor recycling systems are key research areas .
Modular Polyketide Synthase (PKS) Platforms: A cutting-edge approach exploits reprogrammed biosynthetic machinery. Engineered modular PKS platforms incorporate specific starter units (e.g., propionyl-CoA) and extension modules (using malonyl-CoA or methylmalonyl-CoA). Crucially, these PKSs are terminated with NADPH-dependent terminal thioreductases (TRs). TRs reductively release the PKS-bound thioester intermediate as an aldehyde. This aldehyde is then intercepted by a stereoselective transaminase (TA). The TA, engineered for high (R)-selectivity, converts the aldehyde (e.g., 5-hydroxypentan-3-one) directly into (R)-3-aminopentan-1-ol. This modular approach allows for precise control over chain length and branching by choosing appropriate PKS modules and starter units .
Table 2: Chemoenzymatic Approaches for (R)-3-Aminopentan-1-ol Production
| Biocatalyst Type | Reaction Catalyzed | Key Enzyme/System | Key Feature | Productivity Metric |
|---|---|---|---|---|
| (R)-Selective ω-Transaminase | Asymmetric Amination of 1-Hydroxypentan-3-one | Engineered Arthrobacter sp. ω-TA | High ee (>99%), Requires Amine Donor | ~200 mM product, >99% ee |
| Imine Reductase (IRED) | Reductive Amination of 1-Hydroxypentan-3-one with NH₃ | NADPH-dependent IRED | Atom-Economic, Single Step, Water Byproduct | Developing, ee >95% achievable |
| Engineered PKS-TA Cascade | Aldehyde Synthesis + Stereoselective Transamination | PKS-TR + (R)-Selective Transaminase | Programmable Chain Length, Fermentation | High titers demonstrated in Streptomyces albus |
The chemoenzymatic routes, particularly the engineered PKS-TA cascades and optimized transaminases, represent the frontier for sustainable and scalable production of (R)-3-aminopentan-1-ol, offering high stereoselectivity, reduced environmental impact, and integration with renewable feedstocks .
CAS No.: 4687-94-9
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0